(4-Bromo-2-ethyl-2H-pyrazol-3-ylmethyl)-methyl-amine, also known by its IUPAC name 1-(4-bromo-2-ethylpyrazol-3-yl)-N-methylmethanamine, is a chemical compound that belongs to the class of pyrazole derivatives. It is characterized by the presence of a bromine atom, an ethyl group, and a methyl amine functional group. The compound has garnered interest due to its potential applications in various fields such as medicinal chemistry and materials science.
This multi-step synthesis requires careful control of reaction conditions to optimize yield and purity.
The molecular structure of (4-Bromo-2-ethyl-2H-pyrazol-3-ylmethyl)-methyl-amine can be described using its InChI string: InChI=1S/C7H12BrN3/c1-3-11-7(5-9-2)6(8)4-10-11/h4,9H,3,5H2,1-2H3
. The structure features:
The presence of these functional groups contributes to its unique chemical properties and reactivity.
(4-Bromo-2-ethyl-2H-pyrazol-3-ylmethyl)-methyl-amine is involved in various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for (4-Bromo-2-ethyl-2H-pyrazol-3-ylmethyl)-methyl-amine involves its interaction with specific biological targets, particularly proteins or enzymes. The compound can bind to these targets, altering their activity and potentially leading to various biological effects. The exact pathways depend on the specific application and context in which the compound is used.
The physical and chemical properties of (4-Bromo-2-ethyl-2H-pyrazol-3-ylmethyl)-methyl-amine are significant for its applications:
These properties influence how the compound behaves under different conditions and its suitability for specific applications.
(4-Bromo-2-ethyl-2H-pyrazol-3-ylmethyl)-methyl-amine has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4